N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide
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Overview
Description
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide is a compound that features a benzamide core substituted with two furan-2-ylmethyl groups and a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reaction with another equivalent of furan-2-ylmethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control of reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The furan rings and the methoxybenzamide core can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(furan-2-ylmethyl)oxalamide
- N,N-bis(furan-2-ylmethyl)malonamide
- N,N-bis(furan-2-ylmethyl)urea
Uniqueness
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H17NO4/c1-21-15-8-6-14(7-9-15)18(20)19(12-16-4-2-10-22-16)13-17-5-3-11-23-17/h2-11H,12-13H2,1H3 |
InChI Key |
OPKJKDVASHHZKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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